molecular formula C8H5BrN2O2 B6248130 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one CAS No. 1569510-08-2

6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

Cat. No.: B6248130
CAS No.: 1569510-08-2
M. Wt: 241
InChI Key:
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Description

“6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one” is a chemical compound with the CAS Number: 1569510-08-2 . Its molecular weight is 241.04 . The IUPAC name for this compound is 6-bromo-1,5-naphthyridine-2,4-diol .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, which include “this compound”, have been studied over the past 18 years . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis of 1,5-naphthyridines involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridines, including “this compound”, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Future Directions

The future directions for research on “6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one” and other 1,5-naphthyridine derivatives could involve further exploration of their synthesis, reactivity, and applications, given their significant importance in the field of medicinal chemistry . This could include the development of new synthetic strategies, the investigation of novel reactions, and the study of their biological activities and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one involves the conversion of 2-amino-3-bromo-4-hydroxypyridine to the desired product through a series of reactions.", "Starting Materials": [ "2-amino-3-bromo-4-hydroxypyridine", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-bromo-4-hydroxypyridine in sodium hydroxide solution and heat the mixture to 80°C.", "Step 2: Add acetic anhydride dropwise to the mixture and continue heating for 2 hours.", "Step 3: Cool the mixture and add acetic acid to adjust the pH to 5-6.", "Step 4: Add sodium nitrite to the mixture and stir for 30 minutes.", "Step 5: Add hydrochloric acid dropwise to the mixture until the pH is 1-2.", "Step 6: Add sodium bicarbonate to the mixture until the pH is 7-8.", "Step 7: Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 8: Concentrate the solution and recrystallize the product from ethanol and water to obtain 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one." ] }

CAS No.

1569510-08-2

Molecular Formula

C8H5BrN2O2

Molecular Weight

241

Purity

95

Origin of Product

United States

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